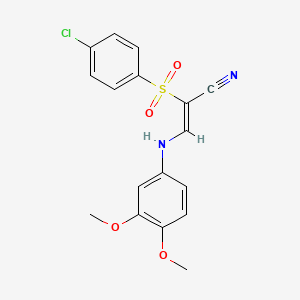
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylonitrile derivatives involves base-catalysed reactions, as seen in the synthesis of (Z)‐3‐(3,4‐Dimethoxyphenyl)‐2‐(4‐methoxyphenyl)acrylonitrile through the reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl) acetonitrile (Naveen et al., 2006). Such methods could be applied or adapted for the synthesis of the compound , emphasizing the critical role of base catalysis in forming the acrylonitrile linkage.
Molecular Structure Analysis
Molecular structure and crystallography studies, such as those on E and Z isomers of similar compounds, shed light on the molecular packing, intermolecular interactions, and the solid-state properties of these molecules. For instance, the crystal structures of E and Z isomers of a closely related compound have been determined, highlighting the significance of molecular conformation in their physical properties (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. These reactions include base-catalyzed transformations and interactions with different reagents, leading to the formation of bioactive heterocycles or facilitating studies on molecular rearrangements and substitutions (Naveen et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, can be inferred from studies on similar compounds. For example, the crystallization behavior and solid-state properties of related acrylonitriles have been explored to understand their packing in the crystal lattice and the impact on their optical properties (Percino et al., 2014).
Chemical Properties Analysis
Chemical properties such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations are key aspects. Studies on similar sulfonamide and acrylonitrile compounds offer insights into their behavior in synthetic pathways and their interactions with biological targets (Shen et al., 2015).
Applications De Recherche Scientifique
Application in Bioactive Heterocycles Synthesis
One significant application of compounds similar to (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is in the synthesis of bioactive heterocycles. For instance, a related compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, has been synthesized for constructing bioactive heterocycles, showcasing the potential utility of these compounds in medicinal chemistry (Naveen et al., 2006).
Role in Agriculture as a Fungicide
Another application area is in agriculture, where similar compounds have been developed as fungicides. Dimethomorph, for example, shares structural similarities and is used on crops like potatoes and vines (Veenstra & Owen, 1992).
Crystal Structure Analysis
The study of crystal structures of similar compounds offers insights into their potential applications. For example, the crystal structures of both E and Z isomers of a related compound have been analyzed, which could inform the synthesis and application of this compound in various fields, including material science and drug design (Shinkre et al., 2008).
Potential in Cancer Research
In medicinal chemistry, similar compounds have shown promise in cancer research. For example, sulfonyl acrylonitriles have been evaluated as novel inhibitors of cancer metastasis and spread, indicating potential applications for this compound in oncology (Shen et al., 2015).
Importance in Chemical Synthesis Processes
These compounds are also important in various chemical synthesis processes. For instance, the synthesis process of thifensulfuron-methyl involves the use of acrylonitrile, highlighting the role of similar compounds in the synthesis of other chemicals (Zhou Xin-jia, 2014).
Applications in Analytical Chemistry
Furthermore, similar compounds have applications in analytical chemistry. For instance, Z-2-Amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one, a compound with a similar structure, has been analyzed for its crystal structure, which could have implications in analytical and synthetic chemistry applications (Fotsing et al., 2006).
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOQQHHBBYRSX-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)
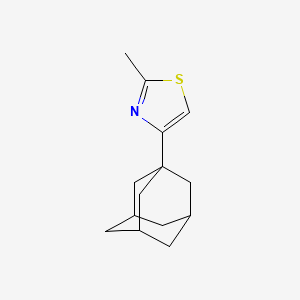
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
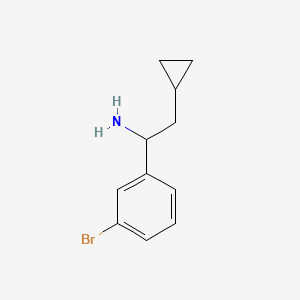
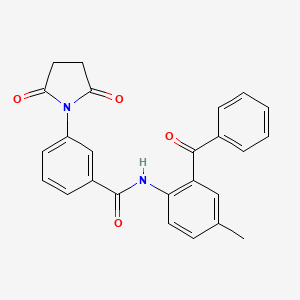

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
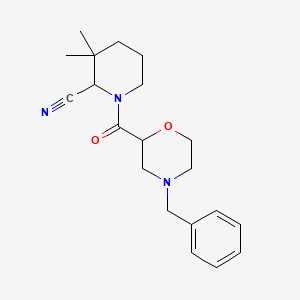
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)
